molecular formula C10H12O3 B1302517 4-Methoxy-2,5-dimethylbenzoic acid CAS No. 58106-26-6

4-Methoxy-2,5-dimethylbenzoic acid

Cat. No. B1302517
CAS RN: 58106-26-6
M. Wt: 180.2 g/mol
InChI Key: WXUIXMXEFZKIBM-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 58106-26-6 . It has a molecular weight of 180.2 and its IUPAC name is this compound . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O3/c1-6-5-9 (13-3)7 (2)4-8 (6)10 (11)12/h4-5H,1-3H3, (H,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

This compound readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) . It may also be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Research Focus : The chloroform extract of lichen Parmelia erumpens, containing 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, showed significant antimicrobial and anticancer activities. This compound exhibited potent activity against bacteria and fungi, with minimal inhibitory concentrations ranging from 0.06 to 16 μg ml−1. It also demonstrated anticancer potential in various cell lines through apoptosis, suggesting its use as a drug target after further clinical evaluation (Aravind et al., 2014).

Chemical Reactions and Intermediates

  • Study of Reactions : Research on the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide revealed the formation of anionic σ-complexes and intermediate complexes, indicating the chemical significance of these compounds in nucleophilic substitution reactions (HasegawaYoshinori, 1983).

Corrosion Inhibition

  • Corrosion Inhibition : A study on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) as a corrosion inhibitor for mild steel in sulfuric acid found that it exhibited high efficiency, suggesting its potential as a protective agent in corrosive environments. The study provided insights into the adsorption behavior and thermodynamic properties of this compound (Bouklah et al., 2006).

Synthesis and Characterization

  • Synthesis Studies : Various studies have focused on the synthesis and characterization of compounds related to 4-methoxy-2,5-dimethylbenzoic acid. These include the synthesis of derivatives like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and 2-amino-4,5-dimethylbenzoic acid, contributing to the understanding of their chemical structures and potential applications (Wang Yu, 2008); (Cheng Lin, 2013).

Structural Studies

  • Crystal Structure Analysis : Research on the structures of compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid has provided insights into their molecular configurations, including planar structures and specific hydrogen-bonding patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds (Barich et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2,5-dimethylbenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), and cadmium (II) . These interactions can influence the activity of enzymes that require metal cofactors, potentially affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with metal ions can alter the activity of metalloenzymes, leading to changes in metabolic flux and the levels of metabolites within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions, which are essential cofactors for many enzymatic reactions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can lead to toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of enzymes that require metal ions as cofactors. This compound may also affect the levels of metabolites within cells, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

4-methoxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUIXMXEFZKIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372871
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58106-26-6
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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